6-amino-3-benzylquinazolin-4(3H)-one
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Overview
Description
6-amino-3-benzylquinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazolinone core with an amino group at the 6-position and a benzyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-benzylquinazolin-4(3H)-one typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Amination: The amino group at the 6-position can be introduced through a nucleophilic aromatic substitution reaction using ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-amino-3-benzylquinazolin-4(3H)-one can undergo oxidation reactions, typically resulting in the formation of quinazolinone derivatives with altered functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents, leading to various reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like benzyl halides for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6-amino-3-benzylquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-3-benzylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-aminoquinazolin-4(3H)-one: Lacks the benzyl group at the 3-position.
3-benzylquinazolin-4(3H)-one: Lacks the amino group at the 6-position.
6-methyl-3-benzylquinazolin-4(3H)-one: Has a methyl group instead of an amino group at the 6-position.
Uniqueness
6-amino-3-benzylquinazolin-4(3H)-one is unique due to the presence of both the amino group at the 6-position and the benzyl group at the 3-position. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-amino-3-benzylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-12-6-7-14-13(8-12)15(19)18(10-17-14)9-11-4-2-1-3-5-11/h1-8,10H,9,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKQVPCDBUOOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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